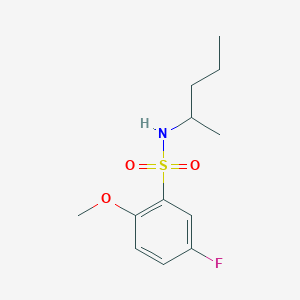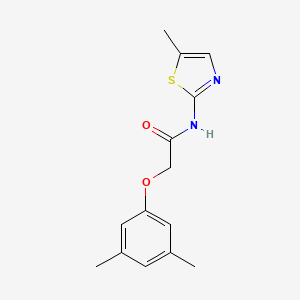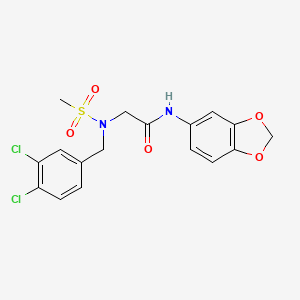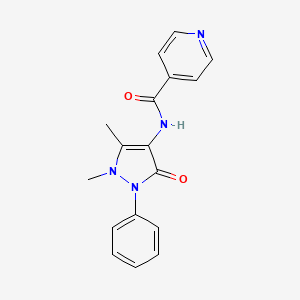
5-fluoro-2-methoxy-N-(pentan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzenesulfonyl chloride and 2-pentanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 5-fluoro-2-methoxybenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane. To this solution, 2-pentanamine and triethylamine are added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 5-fluoro-2-methoxy-N-(pentan-2-yl)aniline.
Substitution: Formation of 5-azido-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, such as those involving kinases or G-protein coupled receptors (GPCRs).
Effects: The compound’s effects can include inhibition of enzyme activity, alteration of receptor function, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methoxybenzenesulfonamide
- 5-Fluoro-2-methoxybenzoic acid
- 5-Fluoro-2-methoxy-N-(pentan-2-yl)aniline
Uniqueness
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential medicinal applications, as sulfonamides are known to exhibit a wide range of biological activities.
Propriétés
Formule moléculaire |
C12H18FNO3S |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
5-fluoro-2-methoxy-N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO3S/c1-4-5-9(2)14-18(15,16)12-8-10(13)6-7-11(12)17-3/h6-9,14H,4-5H2,1-3H3 |
Clé InChI |
FQCQFGSWMJWUFK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide](/img/structure/B11124199.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11124212.png)
![(2Z)-6-benzyl-5-methyl-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11124217.png)
![11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B11124231.png)
![(5E)-5-benzylidene-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124238.png)
![N-(3-Chloro-4-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11124243.png)

![N-cyclopentyl-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11124251.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11124257.png)
![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11124265.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide](/img/structure/B11124268.png)

![[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B11124282.png)

